molecular formula C14H21NO3S B2681637 2,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide CAS No. 2034423-87-3

2,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide

Cat. No.: B2681637
CAS No.: 2034423-87-3
M. Wt: 283.39
InChI Key: GQWQRJIQWCJMHQ-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide is a heterocyclic organic compound that features a furan ring substituted with dimethyl groups and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2,5-dimethylfuran.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the furan derivative with an appropriate amine, such as 2-(oxan-4-ylsulfanyl)ethylamine, under suitable conditions.

    Final Assembly: The final compound is obtained by coupling the furan derivative with the amine derivative under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are commonly employed.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

2,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.

    Materials Science: The compound can be utilized in the synthesis of novel materials with unique properties.

    Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

    Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethylfuran: A simpler furan derivative without the carboxamide group.

    N-(2-(oxan-4-ylsulfanyl)ethyl)furan-3-carboxamide: A similar compound lacking the dimethyl substitution on the furan ring.

Uniqueness

2,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide is unique due to the combination of its furan ring, dimethyl substitution, and carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-10-9-13(11(2)18-10)14(16)15-5-8-19-12-3-6-17-7-4-12/h9,12H,3-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWQRJIQWCJMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCSC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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